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Abstract

Adafosbuvir (formerly known as AL-335) is a novel, orally bioavailable uridine-based
nucleotide analogue prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.
As a phosphoramidate prodrug, adafosbuvir is designed for efficient delivery into hepatocytes,
where it undergoes metabolic activation to its triphosphate form, ALS-022235. This active
metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA
polymerase, a critical enzyme for viral replication. By mimicking the natural uridine
triphosphate, ALS-022235 is incorporated into the nascent viral RNA strand, leading to chain
termination and the cessation of viral replication. This technical guide provides an in-depth
overview of adafosbuvir, encompassing its mechanism of action, in vitro and in vivo efficacy,
pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, contributing to
chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The advent of direct-acting
antivirals (DAAS) has revolutionized HCV treatment, with nucleotide and nucleoside analogues
that target the NS5B polymerase being a cornerstone of many therapeutic regimens.[2]
Adafosbuvir was developed by Alios BioPharma, a subsidiary of Johnson & Johnson, as a
next-generation nucleotide analogue with pangenotypic potential.[3] Its prodrug strategy aims
to overcome the limitations of administering charged nucleoside monophosphates, thereby

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b605176?utm_src=pdf-interest
https://www.benchchem.com/product/b605176?utm_src=pdf-body
https://www.benchchem.com/product/b605176?utm_src=pdf-body
https://www.benchchem.com/product/b605176?utm_src=pdf-body
https://www.researchgate.net/publication/8517875_Cell-Free_Replication_of_the_Hepatitis_C_Virus_Subgenomic_Replicon
https://pmc.ncbi.nlm.nih.gov/articles/PMC3039288/
https://www.benchchem.com/product/b605176?utm_src=pdf-body
https://pdfs.semanticscholar.org/4ed7/6b24ccc5df3c7419b7e01cdd8d49499a6d43.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

enhancing intracellular delivery and subsequent phosphorylation to the active triphosphate
form.[1][2]

Mechanism of Action

Adafosbuvir's antiviral activity is contingent on its intracellular conversion to the active
triphosphate metabolite, ALS-022235.[3] This multi-step process is initiated by the cleavage of
the phosphoramidate moiety by cellular enzymes. The resulting monophosphate is then
sequentially phosphorylated by host cell kinases to the diphosphate and finally to the active
triphosphate form.[4]

ALS-022235 functions as a competitive inhibitor of the HCV NS5B polymerase.[4] By mimicking
the structure of the natural uridine triphosphate, it binds to the active site of the viral
polymerase.[5] Once incorporated into the growing viral RNA chain, the modified sugar moiety
of ALS-022235 prevents the formation of the subsequent phosphodiester bond, effectively
terminating RNA elongation and halting viral replication.[5]

Cellular Uptake

Click to download full resolution via product page

Caption: Metabolic activation and mechanism of action of Adafosbuvir.

In Vitro Efficacy

The antiviral activity of adafosbuvir and its analogues has been evaluated in various in vitro
systems, primarily utilizing HCV subgenomic replicon assays and enzymatic assays with
purified NS5B polymerase.

HCV Replicon Assays
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HCV replicon systems are instrumental in assessing the intracellular antiviral activity of
compounds in a cell-based model of HCV RNA replication. The phosphoramidate prodrugs of
4'-fluoro-2'-C-substituted uridines, including adafosbuvir, have demonstrated potent activity in

these assays.

Compound HCV Genotype Replicon Assay EC50 (nM)
Adafosbuvir (AL-335) 1b 20[4]

Uridine Analogue Prodrugs Not Specified as low as 20[6]

Guanosine Analogue Prodrugs  Not Specified as low as 5[6]

NS5B Polymerase Inhibition

The inhibitory activity of the active triphosphate form of adafosbuvir and related analogues
against the HCV NS5B polymerase has been determined using in vitro enzymatic assays.

Compound (Triphosphate NS5B Polymerase IC50
HCV Genotype
form) (nM)
4'-fluoro-2'-C-substituted
o 1b as low as 27[4][7]
uridines
Guanosine analogues Not Specified as low as 130[6]

In Vivo and Preclinical Studies

Preclinical evaluation of adafosbuvir in animal models has been crucial in determining its
pharmacokinetic profile and preliminary efficacy.

Animal Models

Due to the narrow host range of HCV, preclinical in vivo studies often rely on surrogate models.
[8] Humanized mouse models, where mouse hepatocytes are replaced with human
hepatocytes, are valuable for studying HCV infection and the efficacy of antiviral agents.[9][10]
These models, along with other rodent models, have been used to assess the delivery and
metabolism of adafosbuvir to the liver.[8][11]
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Caption: Workflow of a typical HCV subgenomic replicon assay.

In Vitro HCV NS5B Polymerase Inhibition Assay

This enzymatic assay measures the direct inhibitory effect of the active triphosphate form of a
nucleotide analogue on the HCV NS5B polymerase.

Methodology:

* Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (e.g., from
genotype 1b) is purified. A homopolymeric RNA template (e.g., poly(A)) and an oligo(U)
primer are used as the substrate. [12]2. Reaction Mixture: The assay is typically performed in
a 96-well plate. Each well contains the reaction buffer, purified NS5B polymerase, the RNA
template/primer, and varying concentrations of the triphosphate form of adafosbuvir (ALS-
022235) or a control inhibitor.
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e Initiation of Reaction: The reaction is initiated by the addition of a mixture of ribonucleoside
triphosphates (rNTPs), including a radiolabeled or fluorescently labeled UTP.

 Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a
defined period to allow for RNA synthesis.

» Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled
or fluorescently labeled RNA is captured (e.g., on a filter plate). The amount of incorporated
label is quantified using a scintillation counter or a fluorescence plate reader.

o Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase
activity by 50%, is determined by plotting the percentage of inhibition against the log of the
inhibitor concentration. [12]

Conclusion

Adafosbuvir represents a significant advancement in the development of uridine-based
nucleotide analogue prodrugs for the treatment of HCV. Its well-defined mechanism of action,
potent pangenotypic in vitro activity, and favorable preclinical and early clinical pharmacokinetic
profiles underscore its potential as a valuable component of combination therapies for HCV
infection. The detailed experimental methodologies provided in this guide offer a framework for
the continued evaluation of adafosbuvir and the development of next-generation NS5B
inhibitors. Further clinical investigation is warranted to fully establish its efficacy and safety in
diverse patient populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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